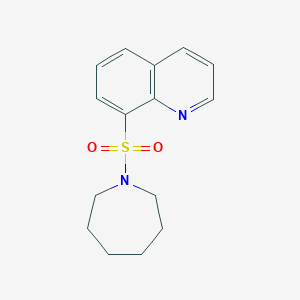

8-(1-azepanylsulfonyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinolines are heterocyclic aromatic compounds with a wide range of biological and pharmacological activities. They possess a double-ring structure that includes a benzene ring fused to pyridine. Quinoline and its derivatives have been extensively studied for their anti-malarial, anti-microbial, and anti-cancer properties, showcasing their importance in medicinal chemistry (Solomon Vr & H. Lee, 2011).

Synthesis Analysis

The synthesis of quinoline derivatives often involves the treatment of halogenated quinolines with various reagents. For example, 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline with n-BuLi followed by dimesitylboron fluoride (J. Son et al., 2010). Similarly, fluorescent quinoline derivatives have been synthesized through condensation reactions followed by specific substitutions and modifications (I. Gracheva et al., 1982).

Molecular Structure Analysis

Quinoline compounds exhibit a wide range of molecular structures, allowing for extensive synthetic versatility. The molecular structure of quinolines, such as the protonation trends in 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines, has been explored using X-ray measurements, NMR spectra, and theoretical calculations (O. V. Dyablo et al., 2016).

Chemical Reactions and Properties

Quinolines undergo a variety of chemical reactions, forming complex compounds and demonstrating interesting properties. For instance, reactions of 8-(triphenylphosphoimino)quinoline with aryl aldehydes produce 2-aryl-4H-imidazo[4,5,1-ij]quinolines through a tandem aza-Wittig reaction and cyclization (K. Nagamatsu et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and stability, can vary widely based on their specific substitutions and molecular structure. Studies on quinoline derivatives highlight the importance of molecular modifications in altering these properties to suit various applications (A. Gholami et al., 2020).

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including basicity, reactivity towards nucleophiles and electrophiles, and the ability to form coordination complexes. The basicity and reactivity of quinolino[7,8-h]quinoline derivatives, for example, have been studied, showing variations in basicity with different substitutions (G. Rowlands et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-(azepan-1-ylsulfonyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-20(19,17-11-3-1-2-4-12-17)14-9-5-7-13-8-6-10-16-15(13)14/h5-10H,1-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGFFIUSWRBOCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)